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A Comparative Analysis of ClF₃ and NF₃ for In-
Situ Chamber Cleaning
For researchers, scientists, and professionals in drug development and semiconductor

manufacturing, maintaining the pristine condition of process chambers is paramount to ensure

reproducibility and high yields. This guide provides an in-depth comparison of two prominent

cleaning agents, Chlorine Trifluoride (ClF₃) and Nitrogen Trifluoride (NF₃), used for the in-situ

cleaning of Chemical Vapor Deposition (CVD) chambers. The following analysis is based on

experimental data to objectively assess their cleaning efficiency, operational parameters, and

reaction mechanisms.

Executive Summary
Chlorine Trifluoride (ClF₃) and Nitrogen Trifluoride (NF₃) are both effective etchants for

removing unwanted deposits from CVD chamber walls. The primary distinction lies in their

reactivity and the conditions required for optimal performance. ClF₃ is a highly reactive gas that

enables effective cleaning at lower temperatures without the need for plasma activation. In

contrast, NF₃ is less reactive and typically requires plasma or high temperatures to dissociate

and generate the reactive fluorine radicals necessary for the cleaning process. The choice

between these two agents often involves a trade-off between the high reactivity and associated

hazards of ClF₃ and the well-established, albeit more energy-intensive, processes for NF₃.
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The cleaning efficiency of ClF₃ and NF₃ is highly dependent on the material being removed and

the specific process conditions. The following tables summarize key performance metrics from

various experimental studies.

Table 1: Etch Rate and Selectivity of ClF₃
Material Etched Etch Rate (nm/min) Selectivity

Process
Conditions

Silicon Nitride (SiNₓ) > 80 ~130 (over SiO₂)

Remote plasma,

Room Temperature[1]

[2]

Silicon Nitride (SiNₓ) ~8 > 500 (over SiO₂)
Remote plasma with

15% Cl₂ addition[3][4]

TEOS-SiO₂ 60 -
500°C, Thermal (non-

plasma)[5]

Tungsten Silicide

(WSiₓ)

Varies with

concentration
-

400°C, 3 Torr, Diluted

in Ar[6]

Table 2: Etch Rate and Selectivity of NF₃
Material Etched Etch Rate (nm/min) Selectivity

Process
Conditions

Silicon Nitride (Si₃N₄) - ≈ 380 (over SiO₂)
Remote plasma with

N₂/O₂/H₂ addition[7]

Silicon Nitride (Si₃N₄) Varies with conditions -
Plasma etching with

Ar or He diluent[8]

Amorphous Silicon (a-

Si:H)
Varies with power -

RF plasma, 0.1 Torr,

5-40 W[9]
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Parameter Chlorine Trifluoride (ClF₃) Nitrogen Trifluoride (NF₃)

Activation Method Thermal (no plasma required)
Plasma (in-situ or remote) or

high temperature

Typical Temperature 200°C - 620°C 300°C (with plasma)

Typical Pressure 1 - 3 Torr 100 mTorr - 1.7 Torr

Gas Dilution
Typically diluted with N₂ or Ar

(5-40%)

Often diluted with Ar, He, O₂,

or N₂

Key Advantage
High reactivity at lower

temperatures without plasma

Well-established process, high

selectivity achievable with

additives

Key Disadvantage
Highly toxic, corrosive, and

hazardous

Potent greenhouse gas,

requires plasma for efficient

dissociation

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below

are representative protocols for cleaning processes using ClF₃ and NF₃.

Thermal Cleaning with Diluted Chlorine Trifluoride (ClF₃)
This protocol is adapted from a method for cleaning tungsten silicide residue from a CVD

chamber.[6]

Pre-Cleaning Purge: Flow an inert gas (e.g., Argon) into the chamber to purge any residual

process gases.

Heating: Heat the chamber components to a temperature of at least 400°C.

Introduction of Cleaning Gas: Introduce a mixture of ClF₃ and an inert carrier gas (e.g.,

Argon) into the chamber. The ClF₃ concentration is typically between 5% and 40%. For a

20% concentration, the flow rates might be 200 sccm of ClF₃ and 800 sccm of Argon.

Pressure Control: Maintain the chamber pressure at a constant level, for example, 3 Torr.
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Cleaning Duration: The cleaning time is determined by the thickness of the deposits to be

removed.

Post-Cleaning Purge: After the cleaning process, stop the flow of ClF₃ and purge the

chamber with an inert gas to remove all reactive species.

Plasma-Enhanced Cleaning with Nitrogen Trifluoride
(NF₃)
This protocol describes a typical plasma-enhanced cleaning process for removing silicon-based

deposits.[8][10]

Chamber Preparation: Ensure the chamber is at the desired base pressure.

Heating: Heat the substrate holder or chamber walls to the process temperature, for

example, 300°C.[10]

Gas Introduction: Introduce NF₃, often diluted with other gases like Argon, Helium, or

Oxygen, into the chamber. For instance, a mixture of NF₃ and Argon with an NF₃

concentration between 10% and 80% can be used.[8]

Plasma Ignition: Ignite the plasma by applying RF power to the showerhead or another

electrode. The power can range from 300 W, and the frequency is commonly 13.56 MHz.[10]

Pressure and Flow Control: Maintain a constant chamber pressure (e.g., 1000 mTorr) and

gas flow rates during the cleaning process.[10]

Endpoint Detection: Monitor the plasma emission spectrum (e.g., using Optical Emission

Spectroscopy) or the chamber exhaust (e.g., with a mass spectrometer) to determine the

completion of the cleaning process. A decrease in the signal corresponding to the etch

byproducts (e.g., SiF₄) indicates the endpoint.

Post-Cleaning: Extinguish the plasma, stop the gas flow, and purge the chamber with an

inert gas.
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Experimental Workflow for Chamber Cleaning
The following diagram illustrates a generalized workflow for an in-situ chamber cleaning

experiment, applicable to both ClF₃ and NF₃ with relevant modifications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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